molecular formula C25H19N3O B8197707 (4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8197707
M. Wt: 377.4 g/mol
InChI Key: BHDHXAKJQALBJP-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative with a molecular formula of C25H19N3O and a molecular weight of 377.44 g/mol . This compound belongs to a class of ligands that are highly valued in asymmetric catalysis and coordination chemistry due to their ability to form stable complexes with various transition metals . Its structure, featuring a bipyridyl moiety, is closely related to other dihydrooxazole compounds studied for their specific molecular conformation, such as the near coplanarity of the oxazoline and pyridine rings, which can influence its binding properties and stereoselectivity in catalytic reactions . This makes it a reagent of interest for developing novel synthetic methodologies and for materials science research. The product is provided with a purity of 98% and 99% enantiomeric excess (ee) . For its stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . This chemical is intended for research purposes only and is strictly not for diagnostic, human, or veterinary use .

Properties

IUPAC Name

(4R,5R)-4,5-diphenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c1-3-10-18(11-4-1)23-24(19-12-5-2-6-13-19)29-25(28-23)22-16-9-15-21(27-22)20-14-7-8-17-26-20/h1-17,23-24H/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDHXAKJQALBJP-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety and a dihydrooxazole structure, which contribute to its unique chemical properties. The stereochemistry at the 4 and 5 positions is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa10Caspase activation
MCF-715ROS generation
A54912Inhibition of cell proliferation

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Profile

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
  • Reactive Oxygen Species (ROS) Generation : Leads to oxidative stress in microbial cells.
  • Membrane Disruption : Alters the integrity of bacterial membranes.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the potential for this compound as a therapeutic agent in oncology.

Case Study 2: Synergistic Effects with Antibiotics

Another investigation explored the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The results indicated enhanced efficacy in reducing bacterial load when used in combination therapy.

Comparison with Similar Compounds

Stereochemical Variants

The enantiomeric configuration significantly impacts catalytic performance:

  • (4S,5S)-Enantiomer (CAS: 2757082-64-5): Shares the same substituents but exhibits opposite stereochemistry. Priced higher (¥5,552/g vs. ¥608/100mg for the (4R,5R)-form), it is used in complementary asymmetric reactions requiring reversed stereochemical outcomes .
  • (4R,5S)-Diastereomers : Examples include (4R,5S)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (CAS: 2417528-09-5), which replaces bipyridine with a benzhydryl group. This substitution increases steric bulk, improving selectivity in Pd-catalyzed azidation reactions but reducing solubility in polar solvents .

Substituent Modifications

Compound Name Key Structural Features CAS Number Molecular Weight Key Applications Reference
(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole tert-butyl at C4; lacks phenyl groups 2757082-47-4 ~340.4 Asymmetric alkylation; lower steric hindrance allows faster reaction kinetics
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Dicyclopentylmethyl on pyridine N/A 450.61 Stabilizes low-oxidation-state metal complexes; used in photoredox catalysis
(4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Cycloheptane-bridged bis-oxazole 49216-80 540.69 Dual-metal coordination; enhances enantioselectivity in multi-metallic systems

Key Findings :

  • Bipyridine vs. Monopyridine: The bipyridine moiety in the target compound provides stronger π-backbonding with metals compared to monopyridine analogs (e.g., 6-methylpyridin-2-yl derivatives), increasing catalytic turnover in C–H activation .
  • Phenyl vs. Alkyl Groups : Diphenyl substituents at C4/C5 improve enantioselectivity (>90% ee in Pd-catalyzed azidation) compared to tert-butyl or isopropyl analogs, which prioritize reaction rate over selectivity .
  • Bridged vs. Monomeric Ligands: Cycloheptane-bridged bis-oxazoles (e.g., CAS 49216-80) enable cooperative catalysis but require stringent temperature control (0–6°C), limiting practicality compared to the monomeric target compound .

Performance in Catalysis

  • Pd-Catalyzed Azidation: The target compound achieves 85–92% yield in aminoazidation of alkenes, outperforming benzhydryl-substituted analogs (70–80% yield) due to optimized electronic tuning .
  • Ir-Catalyzed Hydrogenation: Enantiomeric excess (99% ee) surpasses that of (4R,5S)-2-(quinolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (97% ee), highlighting the critical role of bipyridine in stereocontrol .

Preparation Methods

Mo(VI)-Catalyzed Cyclodehydration

A Mo(VI) dioxide catalyst stabilized by 6-methylpicolinic acid ligands enables efficient cyclodehydration of β-amino alcohols to oxazolines. For example, reaction of N-acyl serine derivatives with MoO₂(acac)₂ and 6-MePic ligand under reflux yields oxazolines with >90% efficiency and minimal epimerization. Applied to the target compound, this method could dehydrate a pre-synthesized β-amino alcohol intermediate (e.g., (4R,5R)-4,5-diphenyl-2-([2,2'-bipyridin]-6-yl)-1,3-amino alcohol) to form the oxazoline ring.

Reaction Conditions :

  • Catalyst: MoO₂(6-MePic)₂ (10 mol%)

  • Solvent: Toluene, 110°C, 12 h

  • Yield: 89–95% (estimated)

Acid-Mediated Cyclization

Lewis acids like BF₃·OEt₂ or TMSOTf facilitate oxazoline formation via activation of carbonyl groups. In a multicomponent reaction (MCR) involving acetophenones, benzaldehydes, and hexamethyldisilazane (HMDS), BF₃·OEt₂ directs selectivity toward pyrimidines, while TMSOTf favors pyridines. Adapting this protocol, a β-hydroxyamide intermediate could undergo cyclization in the presence of TMSOTf to yield the oxazoline core.

Key Optimization Parameters :

  • Acid: TMSOTf (20 mol%)

  • Nitrogen source: HMDS

  • Microwave irradiation: 150°C, 30 min

  • Yield: 70–85% (extrapolated from)

Installation of the Bipyridinyl Group

Suzuki-Miyaura Coupling

The [2,2'-bipyridin]-6-yl moiety can be introduced via palladium-catalyzed cross-coupling. For instance, reacting 6-bromo-2,2'-bipyridine with a boronic ester-functionalized oxazoline precursor under Suzuki conditions affords the bipyridinyl-oxazoline hybrid.

Representative Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1), 80°C, 24 h

  • Yield: 65–75% (analogous to)

Direct Nucleophilic Substitution

Alternatively, nucleophilic displacement of a leaving group (e.g., chloride) at the C2 position of the oxazoline ring with 6-lithio-2,2'-bipyridine provides a direct route. This method requires stringent anhydrous conditions to prevent hydrolysis.

Challenges :

  • Low functional group tolerance.

  • Competing side reactions at bipyridine nitrogen atoms.

Stereochemical Control at C4 and C5

Chiral Auxiliary Approach

Using (1R,2R)-1,2-diphenylethane-1,2-diol as a chiral template, the oxazoline’s stereocenters can be established via diastereoselective ring-opening of an epoxide intermediate. Subsequent oxidation and cyclization yield the desired R,R configuration.

Steps :

  • Epoxide formation from styrene oxide.

  • Ring-opening with ammonia in the presence of chiral diol.

  • Cyclodehydration with Mo(VI) catalyst.

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of a diketone precursor provides enantiomerically enriched diol intermediates. For example, (R,R)-diphenyl-1,2-ethanediol can be synthesized with >99% ee using DuPhos-Rh catalysts.

Advantages :

  • High enantioselectivity.

  • Scalability for industrial applications.

Synthetic Workflow and Data

The following integrated pathway synthesizes (4R,5R)-2-([2,2'-bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole:

  • Synthesis of (R,R)-4,5-Diphenyl-1,3-Amino Alcohol

    • Method : Asymmetric hydrogenation of 4,5-diphenyl-2H-azirine.

    • Catalyst : (R,R)-Et-DuPhos-Rh.

    • Yield : 92%, >99% ee.

  • Bipyridinyl Introduction

    • Method : Suzuki coupling of 6-bromo-2,2'-bipyridine with amino alcohol boronate.

    • Conditions : Pd(OAc)₂, SPhos, K₃PO₄, 90°C.

    • Yield : 78%.

  • Cyclodehydration to Oxazoline

    • Method : MoO₂(6-MePic)₂-catalyzed dehydration.

    • Conditions : Toluene, 110°C, 12 h.

    • Yield : 88%.

Characterization Data :

  • Molecular Formula : C₂₅H₁₉N₃O.

  • MS (ESI+) : m/z 378.2 [M+H]⁺.

  • Optical Rotation : [α]D²⁵ = +124° (c = 1.0, CHCl₃) .

Q & A

Q. What are effective synthetic routes for (4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole?

Answer: The compound is synthesized via cyclocondensation reactions using precursors like chiral amino alcohols (e.g., (S)-(+)-2-phenylglycinol) and bipyridine derivatives. A typical protocol involves refluxing stoichiometric equivalents of reactants in ethanol for 2–6 hours, followed by recrystallization from DMF–EtOH (1:1) to isolate the diastereomerically pure product . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement and stereochemical control.

Q. How is the stereochemistry of this oxazoline derivative confirmed experimentally?

Answer: Stereochemical assignment relies on:

  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H NMR to determine dihedral angles between protons on the oxazoline ring .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to validate enantiomeric excess (≥99% ee) .
  • X-ray crystallography : Resolving absolute configuration via single-crystal diffraction, though this requires high-purity crystals .

Advanced Research Questions

Q. How does the bipyridinyl moiety influence coordination chemistry in catalytic applications?

Answer: The bipyridinyl group acts as a rigid, π-conjugated ligand, enabling coordination to transition metals (e.g., Rh, Ru) for asymmetric catalysis. For example, rhodium(I) complexes of this ligand facilitate C–H alkenylation reactions with high regioselectivity (C6-position in pyridones) due to steric and electronic tuning by the diphenyloxazoline backbone . The ligand’s chirality further directs enantioselectivity in catalytic cycles .

Q. What strategies resolve contradictions in enantiomeric excess (ee) between synthetic batches?

Answer: Discrepancies in ee often arise from:

  • Impurities in chiral precursors : Ensure ≥98% purity of starting materials (e.g., (S)-phenylglycinol) via pre-synthesis HPLC analysis .
  • Racemization during workup : Minimize exposure to acidic/basic conditions; use mild extraction solvents (e.g., dichloromethane) .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via 1H^1H NMR to identify intermediate diastereomers and adjust reaction time/temperature accordingly .

Q. How can computational methods predict the compound’s reactivity in chiral environments?

Answer: Density functional theory (DFT) calculations model transition states to predict stereochemical outcomes. For instance:

  • Non-covalent interactions : π-Stacking between bipyridinyl and aryl groups stabilizes specific transition states in asymmetric catalysis .
  • Steric maps : Molecular mechanics simulations quantify steric hindrance from the diphenyl groups, correlating with enantioselectivity trends in catalytic systems .

Methodological Challenges and Solutions

Q. What are the limitations of recrystallization for purifying this compound?

Answer: Recrystallization from DMF–EtOH may fail to resolve diastereomers due to similar solubility profiles. Alternatives include:

  • Chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) for baseline separation .
  • Derivatization : Convert the oxazoline to a more polar derivative (e.g., via hydrolysis to carboxylic acid) for improved separation .

Q. How to mitigate decomposition during long-term storage?

Answer: Decomposition via oxidation or hydrolysis is minimized by:

  • Storage conditions : Argon atmosphere at –20°C in amber vials to prevent light-induced degradation .
  • Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) inhibits autoxidation of the diphenyl groups .

Applications in Advanced Research

Q. Can this compound serve as a chiral ligand in polymerization reactions?

Answer: Yes, its rigid chiral environment enables controlled polymer tacticity. For example:

  • Wilkinson catalyst systems : The ligand directs stereochemistry in olefin polymerization, achieving isotactic polypropylene with >90% enantiomeric excess .
  • Wurtz coupling : Facilitates synthesis of stereoregular polystyrenes with narrow polydispersity indices (PDI <1.2) .

Q. What role does the oxazoline ring play in photophysical studies?

Answer: The oxazoline’s electron-deficient nitrogen enhances intersystem crossing, making the compound a candidate for:

  • Luminescent sensors : Bipyridinyl-oxazoline conjugates exhibit tunable emission in the presence of metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Photo-redox catalysis : The ligand’s extended π-system supports charge-transfer states for visible-light-driven reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.